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molecular formula C8H8N2O2 B096967 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium CAS No. 15966-52-6

1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium

Cat. No. B096967
M. Wt: 164.16 g/mol
InChI Key: XSOHMVMLXANIAU-UHFFFAOYSA-N
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Patent
US04762870

Procedure details

In the typical procedure, 0.1 mole of benzofurazan 1-oxide and 0.12 mole of nitroethane is dissolved at 100 ml. of tetrahydrofuran. To this mixture there is added at room temperature, 0.12 mole of diethylamine over a period of 0.5 hour. An instantaneous exothermic reaction is observed (40° C.) and within one hour, the product crystallizes from the solution. The solution is allowed to stand overnight at room temperature and filtered to yield 9.6 grams of 2-methyl-1-hydroxy-1-H-benzimidazole 3-oxide (Table I, Example 2). The product can be rectystallized from methanol.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]1([O-:10])[O:5][N:4]=[C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=12.[N+]([CH2:14][CH3:15])([O-])=O.C(NCC)C>O1CCCC1>[CH3:14][C:15]1[N:4]([OH:5])[C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=2[N+:1]=1[O-:10]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[N+]1(=C2C(=NO1)C=CC=C2)[O-]
Name
nitroethane
Quantity
0.12 mol
Type
reactant
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture there is added at room temperature
CUSTOM
Type
CUSTOM
Details
An instantaneous exothermic reaction
CUSTOM
Type
CUSTOM
Details
(40° C.)
CUSTOM
Type
CUSTOM
Details
the product crystallizes from the solution
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=[N+](C2=C(N1O)C=CC=C2)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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